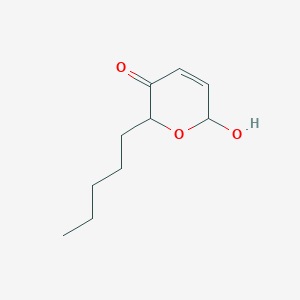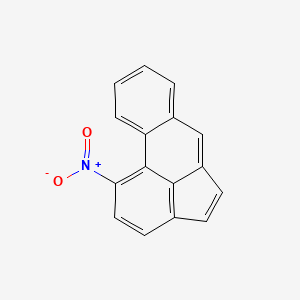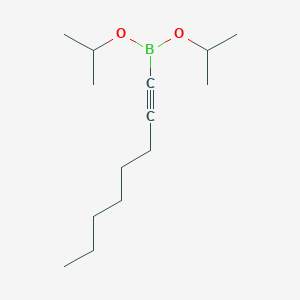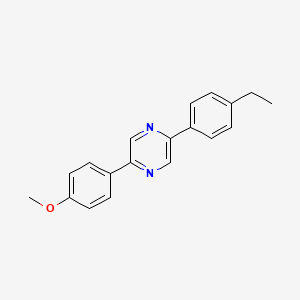![molecular formula C23H25N3O2 B14297716 4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) CAS No. 112518-27-1](/img/structure/B14297716.png)
4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with the molecular formula C23H25N3O2. It is a derivative of N,N-dimethylaniline, where two N,N-dimethylaniline units are connected via a methylene bridge to a nitrophenyl group. This compound is known for its applications in dye manufacturing and as an analytical reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of N,N-dimethylaniline with a nitrobenzaldehyde derivative. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amine group under mild conditions using reducing agents like NaBH4.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of 4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the nitro group.
N,N-Dimethylaniline: A simpler structure with only one N,N-dimethylaniline unit.
4-Nitro-N,N-dimethylaniline: Contains a nitro group but lacks the methylene bridge connecting two N,N-dimethylaniline units
Uniqueness
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of both the nitro group and the methylene bridge connecting two N,N-dimethylaniline units. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in dye manufacturing and as an analytical reagent .
Properties
CAS No. |
112518-27-1 |
|---|---|
Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-nitro-phenylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N3O2/c1-24(2)21-14-10-19(11-15-21)23(26(27)28,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17H,1-4H3 |
InChI Key |
ADMMMJNWZIPBQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)


![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)






![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)


